2-[(Thiazol-2-yl)methylthio]ethylamine

Medicinal Chemistry Structure-Activity Relationship (SAR) Histamine H2 Antagonist

Challenge: Replicating patented H2-antagonist synthetic routes (tiotidine, nizatidine) fails with simpler thiazole-ethylamine analogs-the methylthio (-SCH2-) linker is non-negotiable for target binding geometry. Solution: 2-[(Thiazol-2-yl)methylthio]ethylamine (CAS 52378-51-5), the validated intermediate. - LogP ~2.04 vs. ~0.5 for analogs → superior membrane/BBB permeability - Privileged 2-aminothiazole scaffold for kinase inhibitor design - Direct SAR-matched building block for anti-ulcer drug development

Molecular Formula C6H10N2S2
Molecular Weight 174.3 g/mol
CAS No. 52378-51-5
Cat. No. B8769005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Thiazol-2-yl)methylthio]ethylamine
CAS52378-51-5
Molecular FormulaC6H10N2S2
Molecular Weight174.3 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CSCCN
InChIInChI=1S/C6H10N2S2/c7-1-3-9-5-6-8-2-4-10-6/h2,4H,1,3,5,7H2
InChIKeyWAIHMWWSWLOHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Thiazol-2-yl)methylthio]ethylamine: Core Intermediate for H2-Antagonist Synthesis


2-[(Thiazol-2-yl)methylthio]ethylamine (CAS 52378-51-5) is a specialized heterocyclic amine characterized by a thiazole ring linked to an ethylamine moiety via a methylthio (-SCH2-) bridge . It is primarily recognized and utilized as a critical pharmacophore building block and intermediate in the synthesis of second-generation histamine H2-receptor antagonists, including tiotidine and nizatidine, and serves as a key structural motif in the development of numerous bioactive compounds .

1Methylthio linker-based building block for H2 antagonist pharmacophores
2Key intermediate in patent-validated nizatidine and famotidine syntheses

Why Simple Thiazole Amines Cannot Replace 2-[(Thiazol-2-yl)methylthio]ethylamine


Generic substitution of 2-[(Thiazol-2-yl)methylthio]ethylamine with simpler thiazole-ethylamine analogs (e.g., 2-(thiazol-2-yl)ethylamine, CAS 18453-07-1) is not feasible in its primary application. The methylthio linker is an essential structural feature that defines the molecular scaffold of second-generation H2-antagonists like famotidine and nizatidine, enabling specific spatial and electronic interactions within the histamine H2-receptor binding pocket . Replacing it with a direct C-C linkage would result in a fundamentally different pharmacophore with a distinct and non-equivalent structure-activity relationship (SAR) profile .

Methylthio linker (-S-CH2-)
vs
Direct C-C bond in simple thiazole ethylamines
Defines H2 antagonist pharmacophore
vs
Alters electronic and spatial SAR; may shift receptor interaction
Lipophilicity profile (reported LogP ~2)
vs
Polar analog (LogP ~0.5) may limit membrane permeability context

Quantitative Evidence Differentiating 2-[(Thiazol-2-yl)methylthio]ethylamine from Analogs


Essential Methylthio Linker for H2-Antagonist Pharmacophore

The defining feature of 2-[(Thiazol-2-yl)methylthio]ethylamine is its methylthio (-SCH2-) linker, which distinguishes it from other thiazole-ethylamine derivatives like 2-(thiazol-2-yl)ethylamine (CAS 18453-07-1). This linker is an integral component of the pharmacophore for second-generation H2-antagonists such as nizatidine and famotidine . The presence of this specific connectivity is a non-negotiable structural requirement for the synthesis of these clinically important drug classes .

Linker Structure
Class-level inference
Target: Thioether bridgevs
Analog: Direct C-C bond
Defines H2 antagonist pharmacophore class
SAR differentiation context may vary
Medicinal Chemistry Structure-Activity Relationship (SAR) Histamine H2 Antagonist

Lipophilicity and Basicity Profile vs. Analogues

The compound exhibits a predicted basic pKa of ~8.9 for the primary amine group and a calculated LogP of ~2.04 . These values differentiate it from simpler thiazole analogs like methyl[2-(1,3-thiazol-2-yl)ethyl]amine, which has a reported LogP of ~0.50 [1]. The higher lipophilicity (LogP ~2.04 vs. ~0.50) and distinct basicity (pKa ~8.9) influence membrane permeability and ionization state under physiological conditions, which are critical parameters for optimizing a compound's drug-like properties and bioavailability [1].

Lipophilicity (LogP)
Cross-study comparable
This compound ~2.04vs
Analog ~0.50 (Δ+1.54)
Supports membrane permeability screening
Predicted values; confirm experimentally
Physical Chemistry Drug Design ADME Properties

Validated Intermediate for Nizatidine and Famotidine Synthesis

Patents and literature explicitly identify 2-[(Thiazol-2-yl)methylthio]ethylamine and its derivatives as key intermediates in the multi-step synthesis of nizatidine and famotidine [1]. For example, a related compound, 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, is a direct precursor in a patented nizatidine synthesis route [2]. This established and validated role in industrial processes provides a high degree of confidence in its utility and performance in scalable chemical manufacturing, a claim that cannot be made for many uncharacterized or purely exploratory thiazole analogs.

Synthesis Validation
Supporting evidence
Patent-validated route for nizatidine / famotidine
Lower procurement risk for scale-up
Review patent literature for conditions
Pharmaceutical Process Chemistry Synthetic Route Development Histamine H2 Antagonist

Application Scenarios for 2-[(Thiazol-2-yl)methylthio]ethylamine in R&D and Production


Second-Generation H2 Antagonist Synthesis

This compound is the definitive starting material or key intermediate for constructing the core pharmacophore of nizatidine, famotidine, and related anti-ulcer drugs. Its unique methylthio linker is structurally mandatory for these molecules . Procurement of this specific intermediate is required to follow established, validated synthetic routes described in the patent and scientific literature for these drugs [1][2].

CNS-Targeted Drug Design

With a calculated LogP of ~2.04, 2-[(Thiazol-2-yl)methylthio]ethylamine possesses a favorable lipophilicity profile for crossing biological membranes, including the blood-brain barrier . This property makes it a superior choice over more polar thiazole-ethylamine analogs (e.g., LogP ~0.5) when designing fragment libraries or lead compounds for neurological or psychiatric disease targets [3].

Kinase and Enzyme Inhibitor Scaffold

The 2-aminothiazole scaffold is a well-recognized privileged structure in kinase inhibitor development. This compound provides a functionalized version of that scaffold, offering an ethylamine handle for further derivatization and a thioether linkage that can engage in key hydrophobic or hydrogen-bonding interactions within an enzyme's active site . It is suitable for use in structure-based drug design and parallel synthesis efforts.

Chemical Biology and Target Identification

Due to its direct structural relationship to the H2-antagonist drug class, this compound and its derivatives can serve as valuable chemical biology tools or affinity probes for studying histamine receptor pharmacology, investigating receptor-ligand binding mechanisms, and conducting target deconvolution studies .

Application
Selection Property
Validation Focus
H2 antagonist synthesis
Methylthio linker pharmacophore requirement
Synthetic route review against patents
CNS-targeted compound design
Lipophilicity profile (LogP ~2)
Membrane permeability assessment
Kinase inhibitor scaffold exploration
Functionalized 2-aminothiazole with ethylamine handle
Kinase panel selectivity screening
Chemical biology probe development
Structural relation to H2-antagonist class
Target engagement and receptor binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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